fuscaxanthone c

概要

説明

準備方法

合成経路と反応条件

フスカキサントン C は、さまざまな合成経路によって合成することができます。 一般的な方法の 1 つには、ガルシニア・フスカの樹皮から化合物を単離する方法があります . 単離プロセスには、通常、有機溶媒による抽出と、純粋な化合物を得るためのクロマトグラフィー精製が含まれます .

工業的生産方法

フスカキサントン C の工業的生産については、主に天然抽出法によって得られるため、十分に文書化されていません。合成有機化学の進歩により、将来、大規模生産のための効率的な合成経路が開発される可能性があります。

化学反応の分析

反応の種類

フスカキサントン C は、以下を含むいくつかの種類の化学反応を起こします。

酸化: フスカキサントン C は、さまざまな酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、フスカキサントン C を、異なる化学的性質を持つ還元形に変換することができます。

置換: 置換反応は、フスカキサントン C 分子に、異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を、酸性または塩基性条件下で使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、通常、ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりさまざまな酸化されたキサントン誘導体が生成される場合があり、還元により還元されたキサントン化合物が生成される可能性があります。

科学研究への応用

フスカキサントン C は、以下を含むいくつかの科学研究への応用があります。

化学: キサントン誘導体とその化学的性質の研究における基準化合物として使用されます。

生物学: フスカキサントン C は、がん細胞株に対する阻害効果など、その生物活性について研究されています.

医学: フスカキサントン C の研究は、特にがん治療における潜在的な治療応用に着目しています.

産業: 工業的な応用は限定的ですが、フスカキサントン C のユニークな化学的性質は、将来の潜在的な用途のための興味の対象となっています。

科学的研究の応用

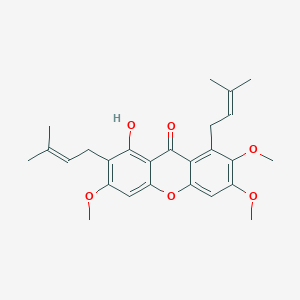

Chemical Properties and Structure

Fuscaxanthone C is characterized by its unique chemical structure, which includes multiple hydroxyl groups and a prenyl side chain. This structural composition is crucial for its biological activity and interaction with various cellular targets.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer cell lines. Studies have shown that it exhibits cytotoxic effects against:

- Cervical Cancer (HeLa Cells) : The compound showed an IC50 value of approximately 13.69 µM, indicating its potential as a therapeutic agent against cervical cancer .

- Lung Cancer (A549 Cells) : Research indicated that this compound effectively inhibited the growth of A549 cells, contributing to its reputation as a promising anticancer compound .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression.

Antibacterial Activity

This compound has exhibited antibacterial properties against various strains of bacteria. Its effectiveness is often attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. Notable findings include:

- Staphylococcus aureus : The compound showed significant inhibitory effects, suggesting its potential use in treating infections caused by resistant bacterial strains .

- Escherichia coli : Demonstrated moderate antibacterial activity, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophage-like cells, which is crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural components. Research indicates that modifications such as hydroxylation and the presence of prenyl groups significantly enhance its biological activity. For instance:

- The presence of hydroxyl groups at specific positions (C-1, C-3, C-5, and C-6) correlates with increased cytotoxicity against cancer cells.

- The prenyl group at position C-8 enhances antibacterial activity .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound in experimental settings:

作用機序

フスカキサントン C の作用機序には、特定の分子標的および経路との相互作用が含まれます。 フスカキサントン C は、特にヒト小細胞肺がん NCI-H187 細胞株のがん細胞の増殖を阻害することで効果を発揮します . 関与する正確な分子標的および経路はまだ調査中ですが、がん細胞の増殖を促進する主要な細胞プロセスを妨げると考えられています。

類似化合物との比較

フスカキサントン C は、その特定の化学構造と生物活性により、キサントン誘導体のなかでユニークな存在です。類似の化合物には以下が含まれます。

フスカキサントン A: ガルシニア・フスカから単離された、異なる生物活性を持つ別のキサントン誘導体です.

アルファ-マンゴスティン: 抗酸化作用と抗がん作用が知られているキサントン誘導体です.

ベータ-マンゴスティン: アルファ-マンゴスティンと同様に、さまざまな生物活性を示します.

フスカキサントン C は、特定のがん細胞株に対する有意な阻害効果により、さらなる研究と潜在的な治療応用のための貴重な化合物となっています。

生物活性

Fuscaxanthone C is a naturally occurring xanthone derived from various species in the Garcinia genus. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of this compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as xanthones, characterized by a dibenzo-γ-pyrone structure. The presence of hydroxyl and prenyl groups in its structure enhances its biological activity. The molecular formula of this compound is typically represented as .

Anticancer Activity

This compound has been investigated for its anticancer potential across various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other xanthones:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 11.43 | |

| Fuscaxanthone A | HeLa | 12.19 | |

| α-Mangostin | A549 | 4.84 | |

| Garcinone B | PC-3 | 6.39 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows moderate cytotoxic effects, suggesting potential as an anticancer agent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several xanthones, including this compound, against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 2.5 | |

| α-Mangostin | Escherichia coli | 8 | |

| Garcinone D | Bacillus subtilis | 6.25 |

These findings indicate that this compound has promising antibacterial activity, particularly against resistant strains like MRSA.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Xanthones are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress. The antioxidant activity can be quantified using various assays:

- DPPH Scavenging Assay : this compound showed an IC50 value comparable to well-known antioxidants like vitamin C.

- Hydroxyl Radical Scavenging : In this assay, this compound demonstrated significant scavenging ability, indicating its potential in preventing oxidative damage.

Case Studies and Research Findings

- Anticancer Mechanisms : A study highlighted the apoptotic mechanisms induced by this compound in cancer cell lines, showing activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

- Synergistic Effects : Research indicated that when combined with conventional antibiotics, this compound enhanced antibacterial activity against resistant strains, suggesting a potential role in combination therapy for infections .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates in subjects with induced tumors, further supporting its anticancer properties .

特性

IUPAC Name |

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKYGUVHWZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165525 | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15404-76-9 | |

| Record name | Fuscaxanthone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGOSTIN,DIMETHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLMANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of fuscaxanthone C?

A: this compound has been isolated from the stem bark of several plant species, notably Cratoxylum arborescens [, , , ], Cratoxylum glaucum [, , ], Calophyllum teysmannii [], Calophyllum lowii [], and Calophyllum benjaminum []. These plants are traditionally used for various medicinal purposes in Southeast Asia.

Q2: What is the chemical structure of this compound?

A: this compound possesses the molecular formula C24H26O6 and a molecular weight of 410 g/mol [, , ]. Its structure has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) [, , ].

Q3: What are the implications of the reported cytotoxic activity of this compound?

A3: While the current research provides a starting point, further investigation is crucial to determine its potential as a lead compound for anticancer drug development. This includes evaluating its efficacy against a wider range of cancer cell lines, elucidating its mechanism of action, and assessing its safety profile.

Q4: Has the antioxidant potential of this compound been explored?

A: While some studies on related xanthones highlight antioxidant properties [, , , , ], the specific antioxidant activity of this compound requires further investigation. Future research could employ established assays like DPPH radical scavenging to assess its antioxidant potential.

Q5: What analytical techniques are used to identify and quantify this compound?

A: Researchers commonly employ chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate this compound [, , , , ]. Its structural identification relies heavily on spectroscopic methods such as NMR, IR, UV, and MS [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。